molecular formula C15H12N2S B10844368 4-Phenyl-benzo[b]thiophene-2-carboxamidine

4-Phenyl-benzo[b]thiophene-2-carboxamidine

Cat. No.: B10844368
M. Wt: 252.3 g/mol
InChI Key: HKXOXDHVUZHJFV-UHFFFAOYSA-N
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Description

4-Phenyl-benzo[b]thiophene-2-carboxamidine is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a phenyl group at the 4-position and a carboxamidine group at the 2-position makes this compound unique. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 4-Phenyl-benzo[b]thiophene-2-carboxamidine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Phenyl-benzo[b]thiophene-2-carboxamidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Phenyl-benzo[b]thiophene-2-carboxamidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an agonist of specific receptors. The compound’s effects are mediated through pathways such as the interferon regulatory factor (IRF) cascade and the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are involved in immune responses and inflammation, making the compound relevant in studies of immune modulation and cancer therapy.

Comparison with Similar Compounds

Similar compounds to 4-Phenyl-benzo[b]thiophene-2-carboxamidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-phenyl-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C15H12N2S/c16-15(17)14-9-12-11(7-4-8-13(12)18-14)10-5-2-1-3-6-10/h1-9H,(H3,16,17)

InChI Key

HKXOXDHVUZHJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(SC3=CC=C2)C(=N)N

Origin of Product

United States

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